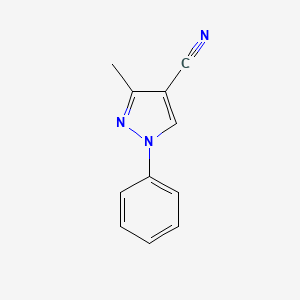
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile can be synthesized through a one-pot multicomponent reaction. This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported manganese dioxide as a recyclable catalyst in water . The reaction typically proceeds at room temperature and yields the desired product in high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as recyclable catalysts and aqueous reaction media, is emphasized to ensure environmentally friendly and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the nitrile group to amines using reducing agents like Raney-nickel alloy and formic acid.
Substitution: Substitution reactions involving the nitrile group to form different functional groups such as amides, carboxylic acids, and esters.
Common Reagents and Conditions:
Oxidation: Orthophosphoric acid, formic acid, hydroxylamine hydrochloride.
Reduction: Raney-nickel alloy, formic acid.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Pyrazole-4-carbonitrile derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Amides, carboxylic acids, esters, and other functionalized pyrazoles.
Aplicaciones Científicas De Investigación
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, modulating their functions. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with a chloro substituent and an aldehyde group.
5-Amino-1H-pyrazole-4-carbonitrile: Contains an amino group instead of a phenyl group.
1,3-Diphenyl-1H-pyrazole-4-carbonitrile: Contains an additional phenyl group.
Uniqueness: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a nitrile group on the pyrazole ring makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
Propiedades
Número CAS |
18093-92-0 |
|---|---|
Fórmula molecular |
C11H9N3 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-methyl-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h2-6,8H,1H3 |
Clave InChI |
AMRLEOIAAVRDSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















